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Compound of Interest

Compound Name: PCI-33380

CAS No.: 1022899-36-0

Cat. No.: B609858 Get Quote

Target Focus: BTK vs. ITK & EGFR
Executive Summary: The Probe Profile
PCI-33380 is a chemical biology tool designed to visualize and quantify the occupancy of

Bruton’s Tyrosine Kinase (BTK) active sites.[1][2] It is not a therapeutic candidate but a

fluorescent reporter comprising the Ibrutinib scaffold conjugated to a BODIPY-FL fluorophore

via a piperazine linker.

Primary Utility: Assessing the "Target Occupancy" of covalent BTK inhibitors (e.g., Ibrutinib,

Acalabrutinib) in complex proteomes.

Mechanism: Irreversible covalent modification of Cysteine 481 (Cys481) in the BTK ATP-

binding pocket.

Readout: Fluorescent visualization of protein bands on SDS-PAGE gels (Ex: 532 nm / Em:

555 nm).

Specificity Profile: BTK vs. ITK vs. EGFR
While PCI-33380 is highly selective for BTK in B-cell lysates, its chemical scaffold (Ibrutinib)

possesses intrinsic affinity for other kinases with a conserved cysteine in the ATP-binding site

(the Tec and EGFR families). Specificity is achieved through concentration optimization and

molecular weight discrimination.
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Comparative Specificity Matrix
Feature

BTK (Primary
Target)

ITK (Secondary
Target)

EGFR (Off-Target)

Target Residue Cys481 Cys442 Cys797

Binding Mode
Irreversible Covalent

(Michael Addition)
Irreversible Covalent Irreversible Covalent

Molecular Weight ~77 kDa ~72 kDa ~175 kDa

Selectivity Window
High (Labels at <1

µM)

Low (Labels at >5–10

µM)

Variable (Context

Dependent)

Cellular Context
B-Cells

(Lymphoma/CLL)
T-Cells

Epithelial Cells

(Lung/Solid Tumor)

Differentiation
Predominant Band in

B-cells

Requires Jurkat

control to confirm

Distinct MW

separation on SDS-

PAGE

Mechanistic Nuance
BTK (High Specificity): In B-cell lysates (e.g., DOHH2, Mino), PCI-33380 (0.5–1 µM) labels a

single predominant band at 77 kDa. Pre-treatment with Ibrutinib completely abolishes this

signal, validating it as the specific BTK active site.

ITK (Concentration Dependent): ITK shares the conserved cysteine.[3] In T-cells (e.g.,

Jurkat) which lack BTK, PCI-33380 does not show significant labeling at 1 µM. However, at

higher concentrations (>5 µM), faint labeling of ITK (72 kDa) becomes visible.

Implication: In mixed cell populations (PBMCs), BTK and ITK bands may run close

together. High-resolution SDS-PAGE is required to distinguish them.

EGFR (Structural Off-Target): EGFR contains the homologous Cys797. While PCI-33380 can

chemically react with EGFR, the massive molecular weight difference (175 kDa vs 77 kDa)

makes it easy to distinguish on a gel. In B-cell malignancies, EGFR is typically not

expressed, rendering the probe "functionally specific."
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Mechanism of Action & Signaling
PCI-33380 functions as a "suicide substrate." It mimics ATP to enter the kinase pocket, where

the acrylamide warhead is positioned adjacent to the nucleophilic thiol of Cys481.
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Caption: Kinetic mechanism of PCI-33380 labeling. The probe first binds reversibly, followed by

rapid covalent bond formation with Cys481, allowing for denaturing gel detection.

Experimental Protocol: The Occupancy Assay
This protocol describes the standard method for determining Free BTK Levels (unoccupied by

therapeutic inhibitor) using PCI-33380.

Phase 1: Drug Treatment (In Vivo or Ex Vivo)
Treatment: Treat cells (e.g., 1x10⁶ B-cells) or animal subjects with the therapeutic BTK

inhibitor (e.g., Ibrutinib).

Harvest: Collect cells. If using tissues (lymph nodes), homogenize in lysis buffer immediately.

Critical Step: Do not wash cells excessively if the inhibitor is reversible (PCI-33380 is for

covalent/irreversible inhibitor assessment).

Phase 2: Probe Labeling (The "Pulse")
Live Cell Labeling (Preferred): Resuspend cells in media containing 1 µM PCI-33380.

Incubation: 1 hour at 37°C.
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Rationale: Live cell labeling ensures the probe encounters the kinase in its native

conformation.

Lysate Labeling (Alternative): Lyse cells first, then add PCI-33380 to the lysate.

Note: This may expose cryptic cysteines, potentially increasing background noise.

Phase 3: Detection & Quantification
Lysis: Wash cells 2x with PBS to remove unbound probe. Lyse in SDS-sample buffer +

Reducing Agent (DTT/BME).

Boil: 95°C for 5-10 minutes.

Electrophoresis: Load 10-20 µg protein per lane on a 4-12% Bis-Tris gel.

Imaging: Scan the gel on a fluorescent typhoon scanner.[4]

Excitation: 532 nm (Green laser).

Emission: 555 nm (or 580 nm filter).

Western Blot (Normalization): Transfer the same gel to a membrane and blot for Total BTK.

Calculation: % Occupancy = 1 - (Fluorescent Signal / Total BTK Signal).
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Step 1: Treatment

Step 2: Probing

Step 3: Analysis

B-Cells / Tissue

Therapeutic Inhibitor
(e.g. Ibrutinib)

Incubate

Add PCI-33380
(1 µM, 1 hr)

Remaining Free Sites

Wash & Lyse

SDS-PAGE

Fluorescent Scan
(Free BTK Signal)

Western Blot
(Total BTK)

Click to download full resolution via product page

Caption: Workflow for determining BTK occupancy. The fluorescent signal represents BTK

active sites NOT blocked by the therapeutic drug.

Data Summary & Validation Criteria
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Parameter Validation Standard Failure Mode / Artifact

Band Specificity Single sharp band at ~77 kDa.

Smear or multiple bands

(Probe concentration >2 µM).

[4]

Competition
Pre-treatment with 100 nM

Ibrutinib eliminates signal.

Signal persists (Non-specific /

Non-covalent binding).

Cell Line Control

Positive: DOHH2, Mino,

Ramos (B-cell).Negative:

Jurkat (T-cell).

Signal in Jurkat at 77 kDa

(indicates off-target binding).

Sensitivity
Detectable signal at >10% free

BTK.

Low signal-to-noise ratio (poor

lysis or probe degradation).

Interpretation of Results
High Fluorescence: High levels of active, uninhibited BTK.

No Fluorescence: 100% Occupancy (Therapeutic goal achieved) OR absence of BTK

expression.

Doublet Band: Potential degradation of BTK or labeling of ITK (lower band) if resolution is

sufficient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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